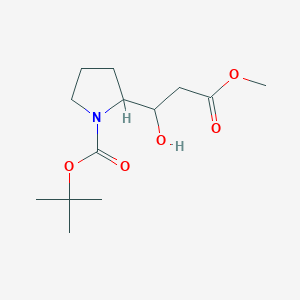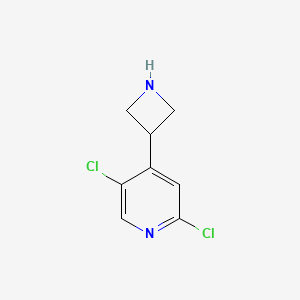
(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate” is a chiral compound with the following structural formula:
(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate
This compound belongs to the class of pyrrolidine derivatives and exhibits interesting properties due to its stereochemistry.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of (S)-tert-butyl 2-aminopyrrolidine-1-carboxylate with an appropriate aldehyde or ketone. The reaction proceeds under mild conditions and yields the desired product.
Industrial Production: In industrial settings, large-scale production typically involves efficient and cost-effective methods. These may include enzymatic resolution, asymmetric synthesis, or chemoenzymatic approaches. Optimization of reaction conditions and purification steps ensures high yields and purity.
Análisis De Reacciones Químicas
Reactivity: “(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate” undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group yields the alcohol.
Substitution: Nucleophilic substitution reactions occur at the carbonyl carbon.
Ring-opening: The pyrrolidine ring can be opened under specific conditions.
Oxidation: Oxidizing agents like potassium permanganate or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alkoxides.
Ring-opening: Acidic or basic conditions.
Major Products: The major products depend on the specific reaction. For example:
- Oxidation: Carboxylic acid derivative.
- Reduction: Alcohol.
- Substitution: Nucleophilic substitution products.
- Ring-opening: Linear derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Chiral ligand in asymmetric synthesis.
- Building block for complex molecules.
- Potential drug candidates due to chiral properties.
- Enzyme inhibitors or activators.
- Used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The exact mechanism of action depends on the specific application. For drug candidates, it may involve binding to specific receptors or enzymes, modulating cellular pathways, or affecting metabolic processes.
Comparación Con Compuestos Similares
“(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate” stands out due to its unique stereochemistry. Similar compounds include other pyrrolidine derivatives, but their specific substituents and stereochemistry differ.
: Reference: Example reference
Propiedades
Fórmula molecular |
C13H23NO5 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
tert-butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-5-6-9(14)10(15)8-11(16)18-4/h9-10,15H,5-8H2,1-4H3 |
Clave InChI |
GIKKYDWWUYYVDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C(CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13525109.png)

![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)





